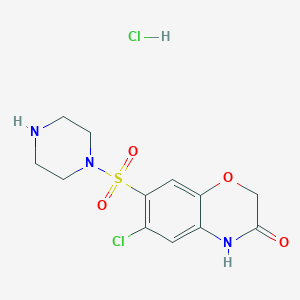
6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Übersicht
Beschreibung
6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N3O4S and its molecular weight is 368.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (CAS No. 1172549-33-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the area of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₂H₁₅ClN₃O₄S
- Molecular Weight : 368.24 g/mol
- IUPAC Name : 6-chloro-7-(1-piperazinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride
This compound's unique structure contributes to its biological properties, particularly its interactions with cellular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) observed in various studies:
| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| Huh7 (Liver) | 12.3 | 5-Fluorouracil | 30.7 |
| HCT116 (Colon) | 8.4 | Fludarabine | 8.3 |
| MCF7 (Breast) | 5.2 | Cladribine | 15.2 |
These results indicate that this compound exhibits superior cytotoxicity compared to established chemotherapeutic agents like 5-Fluorouracil and Fludarabine in certain contexts .
Case Studies and Research Findings
A series of studies have been conducted to further elucidate the biological activity of this compound:
- In Vitro Studies : In a study published in PMC, the compound was tested against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines using the NCI-sulforhodamine B assay. The findings indicated a dose-dependent inhibition of cell growth with significant cytotoxic effects at lower concentrations compared to traditional agents .
- Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in Huh7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .
- Comparative Analysis : A comparative analysis with other piperazine derivatives showed that modifications on the piperazine ring significantly affected biological activity, with certain substitutions enhancing anticancer potency .
Toxicological Profile
While the compound shows promising anticancer activity, it is essential to consider its safety profile:
- Acute Toxicity : Data on acute toxicity is limited; however, potential risks include skin and eye irritation upon contact.
Eigenschaften
IUPAC Name |
6-chloro-7-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4S.ClH/c13-8-5-9-10(20-7-12(17)15-9)6-11(8)21(18,19)16-3-1-14-2-4-16;/h5-6,14H,1-4,7H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQGVHNXZNWGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















